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Introduction
Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a critical enzyme that regulates

the function of numerous proteins involved in diverse cellular processes, including cell cycle

progression, proliferation, and apoptosis.[1] It specifically recognizes and catalyzes the

isomerization of phosphorylated serine/threonine-proline (pS/T-P) motifs, inducing

conformational changes that affect substrate stability, activity, and localization.[1][2] PIN1 is

composed of two functional domains: an N-terminal WW domain that binds to pS/T-P motifs

and a C-terminal peptidyl-prolyl isomerase (PPIase) domain that executes the catalytic

isomerization.[3] Overexpression of PIN1 is a hallmark of many human cancers, including

hepatocellular carcinoma (HCC), making it a compelling target for therapeutic intervention.[1][4]

[5]

API-1 is a specific, small-molecule inhibitor that directly targets the PPIase catalytic domain of

PIN1.[6][7][8] By inhibiting the isomerase activity of PIN1, API-1 has been shown to suppress

tumor growth, particularly in HCC, by restoring the biogenesis of anticancer microRNAs

(miRNAs).[4][6][9] This guide provides a comprehensive technical overview of the binding

affinity of API-1 to the PIN1 PPIase domain, detailing the quantitative data, experimental

methodologies, and the core signaling pathway affected by this interaction.
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The interaction between API-1 and PIN1 has been quantified using various biophysical and

cellular assays. The data highlights API-1 as a potent inhibitor of PIN1's enzymatic activity and

cancer cell proliferation.
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Parameter Value Method Target Comments Source

IC₅₀ 72.3 nM
PPIase

Activity Assay

Recombinant

PIN1

Measures the

concentration

of API-1

required to

inhibit 50% of

PIN1's

isomerase

activity.

[6][7][8][9]

Dissociation

Constant (Kd)
2.9 µM

Isothermal

Titration

Calorimetry

(ITC)

Recombinant

PIN1

Measures the

direct binding

affinity

between API-

1 and PIN1.

[10][11]

IC₅₀ (Cell

Proliferation)

0.683 - 4.16

µM
MTT Assay

SK-Hep-1,

SNU-423,

Hep3B cells

Measures the

concentration

of API-1

required to

inhibit 50% of

cell growth in

HCC cell

lines.

[6][7]

IC₅₀

(Competitive

Binding)

> 100 µM D-peptide

Displacement

Assay

Recombinant

PIN1

Showed

weak ability

to displace a

peptide

ligand,

suggesting it

may bind to a

different site

than the

peptide or

that the

assay is not

[10][11]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.medchemexpress.com/pin1-inhibitor-api-1.html
https://www.targetmol.com/compound/pin1%20inhibitor%20api-1
https://pmc.ncbi.nlm.nih.gov/articles/PMC6232885/
https://www.selleckchem.com/products/pin1-inhibitor-api-1.html
https://www.researchgate.net/figure/The-Pin1-inhibitor-API-1-binds-the-Pin1-PPIase-domain-through-key-residues-A-The_fig2_322813700
https://pmc.ncbi.nlm.nih.gov/articles/PMC11588135/
https://www.medchemexpress.com/pin1-inhibitor-api-1.html
https://www.targetmol.com/compound/pin1%20inhibitor%20api-1
https://www.researchgate.net/figure/The-Pin1-inhibitor-API-1-binds-the-Pin1-PPIase-domain-through-key-residues-A-The_fig2_322813700
https://pmc.ncbi.nlm.nih.gov/articles/PMC11588135/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610110?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


suitable for

this inhibitor.

Key Amino Acid Residues for Binding
Computational modeling and site-directed mutagenesis have identified key residues within the

PIN1 PPIase domain that are crucial for the interaction with API-1.
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Residue
Mutant

Effect on API-1
Inhibition

Method Comments Source

K63A

Strongly

decreased

(>50%)

PPIase Activity

Assay, CETSA,

ITC

Lysine 63 is a

pivotal residue

for API-1 binding

and inhibitory

action. Increased

dissociation

constant

observed with

ITC.

[10]

R69A

Strongly

decreased

(>50%)

PPIase Activity

Assay, CETSA,

ITC

Arginine 69 is

also critical for

the interaction.

Increased

dissociation

constant

observed with

ITC.

[10]

C113A
Moderately

decreased

PPIase Activity

Assay

Cysteine 113

contributes to the

binding of API-1.

[10]

Q131A
Moderately

decreased

PPIase Activity

Assay

Glutamine 131 is

involved in the

interaction with

API-1.

[10]

H157A
Moderately

decreased

PPIase Activity

Assay

Histidine 157

plays a role in

the binding of

API-1.

[10]

Experimental Protocols
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The characterization of the API-1 and PIN1 interaction relies on several key experimental

methodologies.

PPIase Activity Assay
This spectrophotometric assay is used to measure the cis-trans isomerase activity of PIN1 and

its inhibition by compounds like API-1.

Principle: A synthetic peptide substrate (e.g., Suc-Ala-pSer-Pro-Phe-pNA) is used, which is

primarily in the cis conformation. PIN1 catalyzes its conversion to the trans isomer. The

protease α-chymotrypsin can only cleave the peptide when the peptidyl-prolyl bond is in the

trans conformation, releasing p-nitroaniline (pNA), which can be detected by its absorbance

at 390 nm.

Procedure:

Recombinant GST-PIN1 is incubated with varying concentrations of API-1.

The reaction is initiated by adding the peptide substrate.

α-chymotrypsin is included in the reaction mixture.

The rate of pNA release is monitored over time by measuring the change in absorbance.

The IC₅₀ value is calculated by plotting the rate of reaction against the inhibitor

concentration.[12]

Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to determine the thermodynamic parameters of binding

interactions, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).

Principle: ITC directly measures the heat released or absorbed during a binding event. A

solution of the ligand (API-1) is titrated into a solution containing the macromolecule (PIN1)

in the sample cell of a calorimeter. The resulting heat changes are measured and used to

determine the binding affinity.

Procedure:
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Recombinant wild-type or mutant PIN1 protein is placed in the sample cell.

A concentrated solution of API-1 is loaded into the injection syringe.

A series of small injections of API-1 are made into the PIN1 solution.

The heat change after each injection is measured and integrated.

The resulting data are fitted to a binding model to calculate Kd, ΔH, and n.[10]

Sample Preparation

Experiment

Data Analysis

Prepare PIN1 Solution
(Sample Cell)

Titrate API-1 into
PIN1 solution

Prepare API-1 Solution
(Syringe)

Measure Heat Change
per injection

Integrate Heat Peaks

Fit Data to
Binding Model

Determine Kd, ΔH, n
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Click to download full resolution via product page

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of a drug with its target protein in a cellular

environment.

Principle: The binding of a ligand (API-1) can stabilize its target protein (PIN1) against

thermal denaturation.

Procedure:

Cell lysates (e.g., from SK-Hep-1 cells) are incubated with either API-1 or a vehicle control

(DMSO).

The lysates are heated to a range of temperatures.

After heating, the aggregated, denatured proteins are pelleted by centrifugation.

The amount of soluble PIN1 remaining in the supernatant is quantified by immunoblotting.

A shift in the melting curve to higher temperatures in the presence of API-1 indicates direct

binding.[10][13]

Signaling Pathway: PIN1, API-1, and miRNA
Biogenesis
The primary mechanism by which API-1 exerts its anti-tumor effects in HCC is by modulating

the PIN1-dependent regulation of miRNA biogenesis. The key player in this pathway is

Exportin-5 (XPO5).

Normal State (Active PIN1): PIN1 recognizes and isomerizes phosphorylated XPO5

(pXPO5). This isomerization leads to the passivation (inactivation) of pXPO5.[4][5]

Impaired miRNA Export: Inactivated pXPO5 is unable to efficiently transport precursor

miRNAs (pre-miRNAs) from the nucleus to the cytoplasm.[4][5]
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Tumorigenesis: The resulting disruption of mature miRNA production contributes to the

development and proliferation of HCC.[4][5]

API-1 Intervention: API-1 binds to the PPIase domain of PIN1, inhibiting its isomerase

activity.[6][8]

Restored XPO5 Activity: PIN1 inhibition by API-1 prevents the inactivation of pXPO5, thereby

maintaining its active conformation.[4][6]

Restored miRNA Biogenesis: Active pXPO5 resumes the nuclear-to-cytoplasm export of pre-

miRNAs, leading to the normal processing and maturation of anticancer miRNAs, which in

turn suppresses tumor growth.[4][6]
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Caption: API-1 restores miRNA biogenesis by inhibiting PIN1.

Conclusion
API-1 is a potent and specific inhibitor of the PIN1 PPIase domain, with a well-defined

mechanism of action. Quantitative data from multiple biophysical and cellular assays confirm its

high affinity and inhibitory capacity. The interaction is critically dependent on specific residues

within the catalytic site, notably K63 and R69. By inhibiting PIN1, API-1 prevents the
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inactivation of XPO5, thereby restoring the nuclear export of pre-miRNAs and reactivating the

production of tumor-suppressing miRNAs. This detailed understanding of API-1's binding

affinity and mechanism provides a strong foundation for its continued development as a

therapeutic agent for PIN1-overexpressing cancers like hepatocellular carcinoma.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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